4-Amino-N-ethylbenzenesulfonamide

Catalog No.
S1540289
CAS No.
1709-53-1
M.F
C8H12N2O2S
M. Wt
200.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-N-ethylbenzenesulfonamide

CAS Number

1709-53-1

Product Name

4-Amino-N-ethylbenzenesulfonamide

IUPAC Name

4-amino-N-ethylbenzenesulfonamide

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

InChI

InChI=1S/C8H12N2O2S/c1-2-10-13(11,12)8-5-3-7(9)4-6-8/h3-6,10H,2,9H2,1H3

InChI Key

FDZPXCJOUIWRII-UHFFFAOYSA-N

SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)N

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)N
  • Search for Biological Activity: Scientific databases like PubChem (https://pubchem.ncbi.nlm.nih.gov/compound/N-4-Aminobenzenesulfonyl-Sulfamethoxazole) list 4-Amino-N-ethylbenzenesulfonamide but do not mention any established biological activities or applications in research.
  • Patent Literature: There is a possibility that 4-Amino-N-ethylbenzenesulfonamide might be involved in some patented processes or applications. However, exploring patent literature would require specific search terms and access to patent databases which are often not publicly available.

4-Amino-N-ethylbenzenesulfonamide is an organic compound characterized by its sulfonamide functional group attached to an ethyl-substituted amino-benzene structure. Its chemical formula is C₉H₁₃N₃O₂S, and it is known for its role in medicinal chemistry, particularly as a potential therapeutic agent. The compound exhibits properties that make it useful in various biological applications, including enzyme inhibition and antimicrobial activities.

  • Condensation Reactions: The amino group can react with aldehydes or ketones to form imines or enamines, which are important intermediates in organic synthesis.
  • Nucleophilic Substitution: The sulfonamide group allows for nucleophilic substitution reactions, where the sulfonyl nitrogen can be replaced by other nucleophiles under appropriate conditions .
  • Hydrazinolysis: The compound can undergo hydrazinolysis, leading to the formation of hydrazides, which are useful in synthesizing more complex molecules .

4-Amino-N-ethylbenzenesulfonamide displays significant biological activity:

  • Enzyme Inhibition: It has been studied for its inhibitory effects on various enzymes, including carbonic anhydrases, which play crucial roles in physiological processes such as respiration and acid-base balance. The compound has shown promising results in inhibiting human carbonic anhydrase IX, which is implicated in tumor growth and metastasis .
  • Antimicrobial Properties: Sulfonamides, including this compound, exhibit antibacterial activity by inhibiting bacterial folic acid synthesis. This mechanism is crucial for their use as antimicrobial agents .

The synthesis of 4-Amino-N-ethylbenzenesulfonamide typically involves multi-step reactions:

  • Formation of the Sulfonamide: The initial step often includes the reaction of an amine with a sulfonyl chloride to yield the sulfonamide derivative.
  • Substitution Reaction: Further steps may involve the introduction of the ethyl group through alkylation reactions using appropriate alkyl halides and bases like triethylamine in solvents such as dichloromethane .

Studies have shown that 4-Amino-N-ethylbenzenesulfonamide interacts with specific biological targets:

  • Binding Affinity: The compound's binding affinity to carbonic anhydrase IX has been quantitatively assessed, revealing its potential as a selective inhibitor against this enzyme compared to others like carbonic anhydrase II .
  • Cellular Uptake: Investigations into its cellular uptake mechanisms demonstrate how it interacts with cell membranes and internalizes within cells, contributing to its biological effects .

Several compounds share structural similarities with 4-Amino-N-ethylbenzenesulfonamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-AminobenzenesulfonamideAmino and sulfonamide groupsFirst-generation sulfa drug; widely studied for antibacterial properties.
4-Amino-N-(4-methylpyrimidin-2-yl)benzenesulfonamidePyrimidine substitutionExhibits enhanced antimicrobial activity due to pyrimidine's influence.
N,N-Diethyl-4-amino-benzenesulfonamideDiethyl substitution on the nitrogenIncreased lipophilicity may enhance membrane permeability.
3,3'-Disulfanediylbis(4-amino-N-ethylbenzenesulfonamide)Disulfide linkagePotential for redox reactions, expanding its application scope.

These compounds illustrate variations in substitution patterns and functional groups that can affect their biological activity and applications.

XLogP3

0.6

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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